molecular formula C34H34O6S B4761663 (4-Tert-butylphenyl) 4-[4-(4-tert-butylphenoxy)carbonylphenyl]sulfonylbenzoate

(4-Tert-butylphenyl) 4-[4-(4-tert-butylphenoxy)carbonylphenyl]sulfonylbenzoate

Cat. No.: B4761663
M. Wt: 570.7 g/mol
InChI Key: SLYRFVYKXYNUQE-UHFFFAOYSA-N
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Description

(4-Tert-butylphenyl) 4-[4-(4-tert-butylphenoxy)carbonylphenyl]sulfonylbenzoate is a complex organic compound known for its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Tert-butylphenyl) 4-[4-(4-tert-butylphenoxy)carbonylphenyl]sulfonylbenzoate typically involves multi-step organic reactions. One common approach is the esterification of 4-tert-butylphenol with 4-(4-tert-butylphenoxy)carbonylphenylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Tert-butylphenyl) 4-[4-(4-tert-butylphenoxy)carbonylphenyl]sulfonylbenzoate undergoes various chemical reactions, including:

    Oxidation: The phenyl rings can be oxidized to form quinones under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Sulfides and related compounds.

    Substitution: Various alkylated or arylated derivatives.

Scientific Research Applications

(4-Tert-butylphenyl) 4-[4-(4-tert-butylphenoxy)carbonylphenyl]sulfonylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (4-Tert-butylphenyl) 4-[4-(4-tert-butylphenoxy)carbonylphenyl]sulfonylbenzoate involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the phenyl rings and tert-butyl groups can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and cells.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-tert-butylphenyl) 4,4’-sulfonyldibenzoate
  • 1,2-Cyclohexane dicarboxylic acid diisononyl ester

Uniqueness

(4-Tert-butylphenyl) 4-[4-(4-tert-butylphenoxy)carbonylphenyl]sulfonylbenzoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4-tert-butylphenyl) 4-[4-(4-tert-butylphenoxy)carbonylphenyl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34O6S/c1-33(2,3)25-11-15-27(16-12-25)39-31(35)23-7-19-29(20-8-23)41(37,38)30-21-9-24(10-22-30)32(36)40-28-17-13-26(14-18-28)34(4,5)6/h7-22H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYRFVYKXYNUQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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